

Solid-Phase Extraction Protocol for Toltrazuril-d3: An Application Note

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Compound of Interest

Compound Name: Toltrazuril-d3

Cat. No.: B583622

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This application note provides a detailed protocol for the solid-phase extraction (SPE) of **Toltrazuril-d3** from biological matrices. **Toltrazuril-d3**, a deuterated analog of the coccidiostat toltrazuril, is commonly used as an internal standard in quantitative bioanalytical methods. The following protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Introduction

Toltrazuril is a triazinetrione derivative used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock.^[1] Accurate quantification of toltrazuril and its metabolites in various biological samples is crucial for pharmacokinetic, residue, and toxicological studies. The use of a stable isotope-labeled internal standard, such as **Toltrazuril-d3**, is essential for correcting matrix effects and variabilities in sample processing, thereby ensuring high accuracy and precision of the analytical method.

Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices, concentrates the analyte of interest, and improves the overall performance of the analytical method. This protocol details an SPE method using a mixed-mode polymeric sorbent for the efficient extraction of **Toltrazuril-d3**.

Experimental Protocol

This protocol is based on methods developed for the extraction of toltrazuril and its metabolites from various tissues.[2] The chemical properties of **Toltrazuril-d3** are virtually identical to those of toltrazuril, making this protocol directly applicable.

Materials:

- SPE Cartridge: Oasis™ MAX (Mixed-Mode Anion Exchange and Reversed-Phase) or equivalent
- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Formic acid, analytical grade
 - Ammonium hydroxide, analytical grade
 - Deionized water
- Equipment:
 - SPE manifold
 - Centrifuge
 - Vortex mixer
 - Evaporator (e.g., nitrogen evaporator)

Procedure:

- Sample Pre-treatment (Extraction from Tissue):
 1. Homogenize 1 gram of tissue sample.
 2. Add 5 mL of acetonitrile to the homogenized sample.[3]

3. Spike the sample with the appropriate concentration of **Toltrazuril-d3** internal standard solution.
 4. Vortex for 5 minutes.
 5. Centrifuge at 4000 rpm for 5 minutes.^[3]
 6. Collect the supernatant for SPE clean-up.
- Solid-Phase Extraction:
 1. Conditioning: Condition the Oasis™ MAX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.
 2. Equilibration: Equilibrate the cartridge with 5 mL of deionized water.
 3. Sample Loading: Load the acetonitrile supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge.
 4. Washing:
 - Wash the cartridge with 5 mL of 5% ammonium hydroxide in deionized water to remove acidic and neutral interferences.
 - Follow with a wash of 5 mL of methanol to remove remaining polar interferences.
 5. Elution: Elute the **Toltrazuril-d3** and any parent toltrazuril with 5 mL of 2% formic acid in methanol.
 6. Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
 - Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS or HPLC analysis.

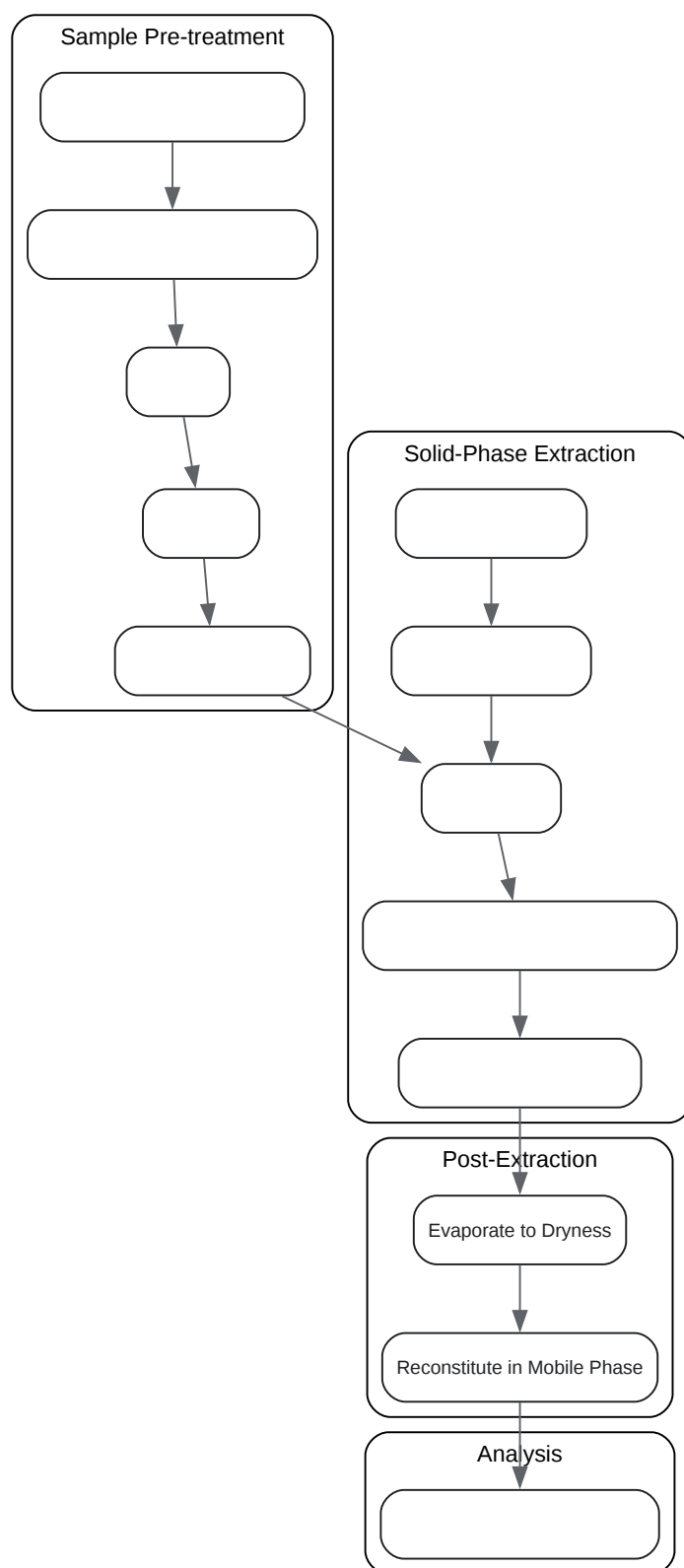
Quantitative Data Summary

The following table summarizes typical performance data for analytical methods employing solid-phase extraction for toltrazuril analysis. Since **Toltrazuril-d3** serves as an internal standard, its recovery is expected to be similar to that of the parent compound and is used to correct for any variability in the extraction process.

Parameter	Matrix	Recovery (%)	Linearity Range	Limit of Quantification (LOQ)	Reference
Toltrazuril	Chicken & Porcine Tissues	80 - 110	25 - 1,000 µg/kg	10 - 37.5 µg/kg	[2]
Toltrazuril	Eggs	~80	1 - 500 µg/L	1.2 µg/kg	
Toltrazuril	Pharmaceutical Formulation	97 - 103	0.25 - 25 µg/mL	Not Specified	

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for **Toltrazuril-d3**.



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Caption: Workflow diagram of the solid-phase extraction protocol for **Toltrazuril-d3**.

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